5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class of organic compounds, which are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound exhibits significant potential in various scientific domains, particularly in medicinal chemistry due to its unique structural features and biological activities.
The compound can be synthesized through various chemical reactions, and its properties have been studied extensively in scientific literature. The synthesis and characterization of this compound have been documented in several studies, highlighting its importance in pharmaceutical applications and material science .
This compound is classified under:
The synthesis of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves several steps:
The synthesis may utilize various reagents such as acetic anhydride, phosphorous oxychloride, or other activating agents to facilitate the formation of the desired bonds. Reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for optimizing yield and purity .
The molecular structure of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid features:
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions:
These reactions are facilitated by the presence of electron-donating groups (like methoxy) that increase the reactivity of the aromatic system .
The mechanism of action for compounds like 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid often involves:
Research indicates that derivatives of pyrazoles can exhibit anti-inflammatory, analgesic, and anticancer properties by inhibiting key enzymes or pathways involved in disease processes .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm structural integrity and purity .
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications:
The APJ receptor (Apelin Receptor), a class A G protein-coupled receptor, was deorphanized in 1998 following the identification of its endogenous peptide ligand apelin. This receptor is evolutionarily conserved across humans, rodents, and bovines, underscoring its fundamental physiological roles [1] [7]. APJ signaling governs multiple processes, including cardiovascular homeostasis, fluid balance, glucose metabolism, and neuroprotection. Its therapeutic potential is particularly significant in heart failure, where APJ activation promotes vasodilation and increases cardiac output without triggering pathological hypertrophy [1].
Despite this promise, therapeutic targeting was hampered by the inherent limitations of native apelin peptides (e.g., pyr-apelin-13). These peptides exhibit plasma half-lives of <5 minutes due to rapid proteolytic degradation and poor membrane permeability, rendering them unsuitable for clinical development [1] [7]. Prior efforts to develop non-peptidic agonists yielded only two scaffolds by the mid-2010s: the high-molecular-weight fluorescent probe E339-3D6 (>1,000 Da) and the weakly potent ML233 (EC~50~ = 3.7 µM). This scarcity of drug-like agonists highlighted an urgent need for novel chemotypes [1] [7].
Table 1: Therapeutic Areas Implicated for APJ Receptor Targeting
Physiological System | Potential Indications | Validating Evidence |
---|---|---|
Cardiovascular | Heart failure, hypertension | Coronary/peripheral vasodilation, preserved activity in heart failure models |
Metabolic | Obesity, diabetes | Glucose uptake modulation, adipocyte differentiation regulation |
Hepatic | Liver fibrosis | Reduced collagen deposition in murine models |
Neurological | Neuroprotection | Ischemic stroke mitigation in vivo |
Renal | Fluid homeostasis | Diuretic response modulation |
The discovery of 5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid emerged from a structure-guided approach leveraging APJ’s transmembrane binding cavity. Chemogenomic analysis classified APJ within the chemoattractant receptor cluster, with a binding pocket characterized by distinct hydrophobic and electrostatic features [1] [4]. Key residues include:
Given APJ’s closest structural homology to the Angiotensin II Type 1 (AT~1~) receptor, initial screening focused on AT~1~ antagonists (e.g., losartan, valsartan). Though these exhibited no APJ agonism, they informed the design of a focused library targeting shared GPCR pharmacophores. Library candidates prioritized:
High-throughput calcium mobilization screening of ~100 compounds identified four hits sharing a pyrazole-3-carboxylic acid core. This scaffold optimally satisfied the design criteria, with its planar aromatic system enabling π-stacking with F6.44/W6.48 and the carboxylic acid serving as a hydrogen-bond acceptor for K6.55 [1] [7].
Table 2: APJ Binding Pocket Residues and Ligand Design Counterparts
Binding Pocket Feature | Residues (Ballesteros-Weinstein Numbering) | Scaffold Functional Element |
---|---|---|
Hydrophobic subpocket | F6.44, W6.48, Y6.51, F3.33, V3.40 | 2,6-Dimethoxyphenyl ring (lipophilic bulk) |
Positively charged region | K6.55 | Carboxylic acid (ionic interaction) |
Aromatic stacking zone | W6.48, F3.33 | Pyrazole core (π-π interactions) |
Steric occlusion region | M3.36, V3.40 | 4-Fluorophenyl group (directed substituent) |
Lead Compound 1 (ethyl 5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) emerged as the primary hit from the focused screen. It demonstrated:
Radioligand displacement studies confirmed Compound 1 as a competitive orthosteric ligand, fully displacing pyr-apelin-13. X-ray crystallography verified its regiochemistry, with the 4-fluorophenyl group attached to the pyrazole N1 position and the 2,6-dimethoxyphenyl at C5 – a configuration critical for activity [1] [7].
Table 3: Pharmacological Profile of Lead Compound 1
Parameter | Value | Assay System | Significance |
---|---|---|---|
Functional potency (EC~50~) | 21.5 ± 5 µM | Calcium mobilization (FLIPR) | Partial agonist (70% max vs. pyr-apelin-13) |
Binding affinity (K~i~) | 5.2 ± 0.5 µM | ¹²⁵I-pyr-apelin-13 displacement | Orthosteric binding site competition |
Selectivity (NTR2 off-target) | EC~50~ = 271 nM, K~i~ = 622 nM | Calcium mobilization / binding | Required scaffold optimization |
Metabolic stability | Not reported | N/A | Carboxylic acid essential for activity |
Despite this promising activity, Compound 1 exhibited critical limitations:
Structure-activity relationship (SAR) investigations targeted three regions:
Table 4: Key Structure-Activity Relationship Findings for Compound 1
Modification Site | Analog | Structural Change | Biological Effect |
---|---|---|---|
Site A (Carboxylic acid) | Compound 4 | Ethyl ester → Methyl ester | Complete loss of activity |
Site A | Compound 6 | Carboxylic acid → Primary amide | No detectable activity |
Site B (4-Fluorophenyl) | Compound 1a | N1-regioisomer → N2-regioisomer | >10-fold ↓ potency |
Site B | Compound 12 | 4-Fluorophenyl → 2,4-Difluorophenyl | Comparable potency, improved stability |
Site C (2,6-Dimethoxyphenyl) | Compound 15 | Removal of 2-OMe/6-OMe | 8-fold ↓ potency |
Site C | Compound 16 | 2,6-Dimethoxy → 2,4-Dimethoxy | 50% reduced efficacy |
These findings laid the groundwork for scaffold optimization, culminating in Compound 22 (5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid conjugated to (S)-3-amino-5-cyclohexylpentanoic acid). This derivative achieved 27-fold enhanced potency (EC~50~ = 800 nM) and full agonist efficacy while maintaining APJ selectivity over AT~1~ – validating the pyrazole-3-carboxylic acid scaffold as a premier direction for APJ therapeutic development [1] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9